cavipetin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cavipetin b belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.

科学研究应用

Chemical Properties and Structure

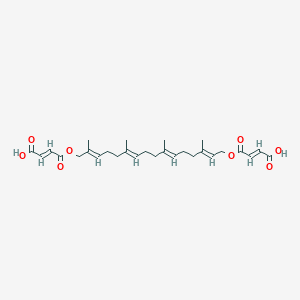

Cavipetin B is classified as a triterpenoid compound with the molecular formula C28H38O8. Its structure features multiple hydroxyl groups, which contribute to its biological activity. The compound is primarily studied for its pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects.

Anticancer Properties

This compound has shown promising results in various studies related to cancer treatment. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells. For example, studies involving extracts from Cissus incisa, a plant known to contain this compound, demonstrated significant cytotoxic activity against several human cancer cell lines, including HepG2 and Hep3B cells. The IC50 values for these cell lines were reported as 27 μg/mL and 30 μg/mL respectively, suggesting strong anti-proliferative effects .

Table 1: Cytotoxic Activity of this compound Extracts

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 30 ± 6 |

| Hep3B | 27 ± 3 |

| Hela | 40 ± 2 |

| A549 | 52 ± 2 |

| MCF7 | 50.7 ± 6 |

| PC3 | 57 ± 4 |

This data highlights the potential of this compound as a candidate for further development in cancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have suggested that it can inhibit the production of pro-inflammatory cytokines and modulate immune responses. This makes it a potential therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the effects of this compound in various contexts:

常见问题

Basic Research Questions

Q. What are the key structural and physicochemical properties of Cavipetin B, and how are they validated experimentally?

To characterize this compound, researchers should employ spectroscopic techniques (e.g., NMR, MS) and crystallography for structural elucidation, followed by computational validation (e.g., molecular dynamics simulations). Purity must be confirmed via HPLC or GC-MS, with experimental protocols standardized to ensure reproducibility .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity, and how are controls optimized to minimize false positives?

Standard assays include enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) and cell viability assays (e.g., MTT). Controls should account for solvent interference (e.g., DMSO controls) and nonspecific binding (e.g., heat-denatured proteins). Dose-response curves must span at least five concentrations to ensure robust EC50/IC50 calculations .

Q. How do researchers address inconsistencies in this compound’s reported solubility and stability across studies?

Methodological variations (e.g., solvent systems, temperature) often explain discrepancies. Researchers should replicate protocols from conflicting studies, document environmental conditions rigorously, and use orthogonal methods (e.g., dynamic light scattering for aggregation checks) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved using integrated omics approaches?

Multi-omics strategies (transcriptomics, proteomics, metabolomics) combined with pathway enrichment analysis (e.g., KEGG, Reactome) can identify consensus targets. Researchers should prioritize hypothesis-driven experiments (e.g., CRISPR-Cas9 knockouts) to validate candidate pathways .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

Mixed-effects models or Bayesian hierarchical models account for inter-sample variability. For single-cell data, trajectory inference (e.g., Monocle3) or pseudotime analysis can resolve subpopulation-specific responses. Power analysis must precede experiments to ensure adequate sample sizes .

Q. How should researchers design a study to differentiate this compound’s direct molecular targets from off-target interactions?

Use affinity-based proteomics (e.g., thermal proteome profiling, CETSA) alongside functional genomics (e.g., siRNA screens). Competitive binding assays with structural analogs can further validate specificity. Negative controls must include inactive enantiomers or scaffold derivatives .

Q. Methodological & Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing this compound analogs with modified pharmacokinetic profiles?

Document reaction conditions exhaustively (e.g., solvent purity, catalyst lot numbers). Use DOE (design of experiments) to optimize yield and purity. Analytical data (e.g., HPLC chromatograms, NMR spectra) for all intermediates must be archived in supplementary materials .

Q. How can researchers mitigate batch-to-batch variability in this compound production for preclinical studies?

Implement quality-by-design (QbD) principles, including critical process parameter (CPP) monitoring. Stability-indicating assays (e.g., accelerated degradation studies under varied pH/temperature) ensure consistency. Cross-validate batches using blinded bioactivity assessments .

Q. Data Interpretation & Literature Synthesis

Q. What strategies reconcile conflicting reports on this compound’s toxicity thresholds in animal models?

Meta-regression analysis of dosing regimens, species-specific metabolism, and formulation differences (e.g., bioavailability enhancers) can contextualize disparities. Researchers should prioritize studies adhering to ARRIVE guidelines for preclinical data .

Q. How to systematically evaluate this compound’s potential for drug repurposing using existing databases?

Leverage AI-driven platforms (e.g., Pharos, DrugBank) to mine gene-disease associations and off-target predictions. Retrospective cohort studies using EHR data can identify comorbidities where this compound’s known targets overlap with disease pathways .

属性

CAS 编号 |

128530-03-0 |

|---|---|

分子式 |

C28H38O8 |

分子量 |

502.6 g/mol |

IUPAC 名称 |

(E)-4-[(2E,6E,10E,14E)-16-[(E)-3-carboxyprop-2-enoyl]oxy-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C28H38O8/c1-21(10-6-12-23(3)18-19-35-27(33)16-14-25(29)30)8-5-9-22(2)11-7-13-24(4)20-36-28(34)17-15-26(31)32/h9-10,13-18H,5-8,11-12,19-20H2,1-4H3,(H,29,30)(H,31,32)/b16-14+,17-15+,21-10+,22-9+,23-18+,24-13+ |

InChI 键 |

AHOSPPOAEYRVLQ-WQNLBOQCSA-N |

SMILES |

CC(=CCCC(=CCOC(=O)C=CC(=O)O)C)CCC=C(C)CCC=C(C)COC(=O)C=CC(=O)O |

手性 SMILES |

C/C(=C\CC/C(=C/COC(=O)/C=C/C(=O)O)/C)/CC/C=C(\C)/CC/C=C(\C)/COC(=O)/C=C/C(=O)O |

规范 SMILES |

CC(=CCCC(=CCOC(=O)C=CC(=O)O)C)CCC=C(C)CCC=C(C)COC(=O)C=CC(=O)O |

熔点 |

86-87°C |

物理描述 |

Solid |

同义词 |

cavipetin B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。